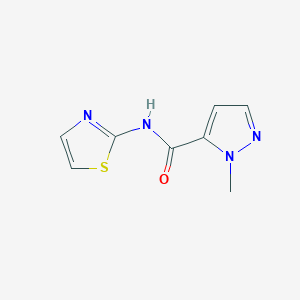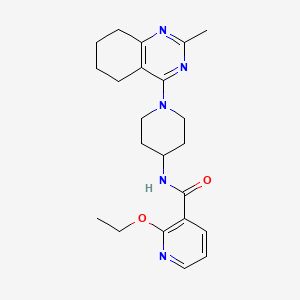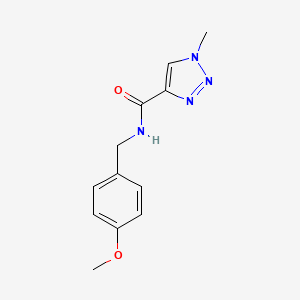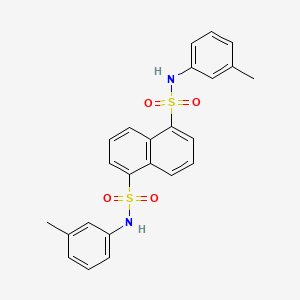
N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with various molecular targets in the body. This compound has been found to interact with the DNA in cancer cells, leading to the induction of apoptosis and inhibition of cell proliferation. In addition, this compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, this compound has been found to modulate the activity of pain receptors, leading to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell proliferation. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to modulate the activity of pain receptors, leading to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential use as an anticancer agent, anti-inflammatory agent, and analgesic agent. Furthermore, this compound has a relatively simple chemical structure, making it easy to synthesize and purify. However, this compound has several limitations, including its low solubility in water and its potential toxicity in high doses.
Direcciones Futuras
There are several future directions for the research on N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide. One possible direction is to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, future research could focus on the development of more efficient synthesis methods and purification techniques for this compound.
Métodos De Síntesis
The synthesis of N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide involves a multistep process that begins with the reaction of 2-fluorobenzylamine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving reduction, acylation, and deprotection to obtain the final product, this compound. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent, anti-inflammatory agent, and analgesic agent. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to have analgesic properties by modulating the activity of pain receptors.
Propiedades
IUPAC Name |
3-chloro-N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2,8-13)11(16)15-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXAUSLTIZZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2677649.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2677652.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2677653.png)
![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide](/img/structure/B2677659.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2677663.png)


